

# Menin as a Therapeutic Target in Acute Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Bleximenib |           |
| Cat. No.:            | B12404535  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Menin, a scaffold protein encoded by the MEN1 gene, has emerged as a critical oncogenic cofactor in specific subtypes of acute leukemia. While traditionally known as a tumor suppressor in endocrine tissues, its role is paradoxically reversed in the context of leukemias driven by lysine methyltransferase 2A (KMT2A) rearrangements or nucleophosmin 1 (NPM1) mutations.[1][2] In these malignancies, menin forms a crucial complex with the KMT2A protein, which is essential for the aberrant expression of leukemogenic genes like HOXA9 and MEIS1. [1][3][4] This dependency has been identified as a key therapeutic vulnerability.[3] The development of small-molecule inhibitors that disrupt the menin-KMT2A interaction represents a novel and promising therapeutic strategy. These agents have demonstrated the ability to reverse the oncogenic gene expression program, induce differentiation of leukemic blasts, and achieve significant clinical responses in heavily pretreated patient populations.[3][5][6] This guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, key experimental methodologies, and future directions for menin inhibitors in the treatment of acute leukemia.

## The Role of Menin in Leukemogenesis

In acute leukemias with KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1m), the normal function of the KMT2A histone methyltransferase complex is hijacked.



- In KMT2A-r Leukemia: Chromosomal translocations fuse the N-terminus of the KMT2A gene with one of over 100 different partner genes.[3] The resulting fusion protein requires interaction with menin to be recruited to chromatin, where it drives the expression of target genes such as the HOX gene clusters and MEIS1, leading to a block in hematopoietic differentiation and uncontrolled proliferation.[3][7][8]
- In NPM1m AML: This subtype, accounting for about 30% of adult AML cases, features mutations that cause the NPM1 protein to be aberrantly localized in the cytoplasm.[6][9][10] However, a fraction of mutant NPM1 remains in the nucleus, where it interacts with the menin-KMT2A complex.[3][11] This interaction is critical for maintaining the high expression of the same HOX/MEIS1 gene signature, creating a shared dependency on menin.[3][9][11]

The central mechanism involves menin acting as a scaffold, tethering the KMT2A complex to specific gene loci, which is essential for sustaining the leukemogenic transcriptional program. [3][12]





Click to download full resolution via product page

Menin-KMT2A interaction driving leukemogenesis.

### **Mechanism of Action of Menin Inhibitors**

Menin inhibitors are small molecules designed to fit into a specific pocket on the menin protein where KMT2A normally binds.[3] By occupying this pocket, the inhibitors competitively block the menin-KMT2A protein-protein interaction.[3][6] This disruption has several downstream consequences:

- Eviction from Chromatin: The oncogenic KMT2A complex is evicted from its target gene sites.[3][13]
- Transcriptional Reprogramming: The expression of critical leukemogenic genes, including HOXA9 and MEIS1, is downregulated.[3][5][14]
- Cellular Differentiation: The block on hematopoietic differentiation is lifted, allowing leukemic blasts to mature into normal hematopoietic cells.[3][14]
- Apoptosis: The loss of the pro-leukemic survival signals ultimately leads to programmed cell death.[5][6]





Click to download full resolution via product page

Menin inhibitors block the Menin-KMT2A interaction.

## **Preclinical and Clinical Landscape**

Several menin inhibitors are in clinical development, with revumenib and ziftomenib being the most advanced.[9][12]

### **Preclinical Data**

Preclinical studies have demonstrated the potent and selective activity of menin inhibitors against leukemia cell lines harboring KMT2A-r or NPM1m.



| Inhibitor  | Cell Line | Genotype | IC50           | Reference |
|------------|-----------|----------|----------------|-----------|
| M-808      | MOLM-13   | MLL-AF9  | 1 nM           | [7]       |
| MV-4-11    | MLL-AF4   | 4 nM     | [7]            |           |
| M-1121     | MOLM-13   | MLL-AF9  | 51.5 nM        | [7]       |
| MV-4-11    | MLL-AF4   | 10.3 nM  | [7]            |           |
| MI-463/503 | MV-4-11   | MLL-AF4  | 14.7 - 15.3 nM | [7]       |
| D0060-319  | MV-4-11   | MLL-AF4  | 4.0 nM         | [15]      |
| MOLM-13    | MLL-AF9   | 1.7 nM   | [15]           |           |

Table 1: In Vitro Antiproliferative Activity of Select Menin Inhibitors.

#### **Clinical Trial Data**

Clinical trials have validated the therapeutic potential of menin inhibitors in heavily pretreated patients with relapsed/refractory (R/R) acute leukemia.

Revumenib (Revuforj®) Revumenib was the first menin inhibitor to receive FDA approval for adult and pediatric patients with R/R acute leukemia with a KMT2A translocation, and subsequently for R/R AML with an NPM1 mutation.[2][10]



| Trial                        | Populatio<br>n                                   | N  | CR + CRh<br>Rate | ORR   | Median<br>DoR<br>(CR+CRh) | Referenc<br>e |
|------------------------------|--------------------------------------------------|----|------------------|-------|---------------------------|---------------|
| AUGMENT<br>-101<br>(Phase 2) | R/R<br>KMT2A-r                                   | 57 | 23%              | 63%   | 6.4 months                | [1][16]       |
| AUGMENT<br>-101<br>(Phase 2) | R/R<br>NPM1m<br>AML                              | 92 | 23.4%            | 46.9% | 4.7 months                | [14]          |
| SAVE<br>(Phase 2<br>Combo)   | Newly Diagnosed NPM1m/K MT2Ar AML (with Ven/HMA) | 21 | 76% (CR)         | 86%   | Not<br>Reached            |               |

Table 2: Summary of Key Clinical Trial Results for Revumenib. CR: Complete Remission; CRh: CR with partial hematologic recovery; ORR: Overall Response Rate; DoR: Duration of Response.

Ziftomenib (Komzifti™) Ziftomenib has also shown significant clinical activity and is under priority review by the FDA for R/R NPM1m AML.

| Trial                      | Populatio<br>n        | N  | CR + CRh<br>Rate  | ORR | Median<br>OS | Referenc<br>e |
|----------------------------|-----------------------|----|-------------------|-----|--------------|---------------|
| KOMET-<br>001 (Phase<br>2) | R/R<br>NPM1m<br>AML   | 92 | 22%               | 33% | 6.6 months   | [17]          |
| KOMET-<br>001 (Phase<br>1) | R/R<br>KMT2A-r<br>AML | -  | Lower vs<br>NPM1m | -   | -            | [3]           |

Table 3: Summary of Key Clinical Trial Results for Ziftomenib. OS: Overall Survival.



Other Menin Inhibitors in Development Other agents including **bleximenib** (JNJ-75276617), enzomenib (DSP-5336), DS-1594, and BMF-219 are also in clinical evaluation.[9][12]

#### **Mechanisms of Resistance**

As with other targeted therapies, resistance to menin inhibitors can develop. The primary mechanism identified is the acquisition of somatic missense mutations in the MEN1 gene itself.

[3]

These mutations occur at or near the drug-binding interface on the menin protein. They are thought to create structural changes that sterically hinder the binding of the inhibitor while preserving the critical interaction with KMT2A, thus allowing the leukemogenic program to continue.[3][18] This represents a classic on-target resistance mechanism.[3] Non-genetic resistance, where cells adapt to the drug without target-site mutations, is also an area of active investigation.[19]







Click to download full resolution via product page

On-target resistance via MEN1 gene mutations.

## **Key Experimental Protocols**

The development of menin inhibitors relies on a series of robust biochemical and cellular assays to identify and characterize candidate molecules.

### Fluorescence Polarization (FP) Binding Assay

- Principle: This biochemical assay is used to screen for inhibitors of the menin-KMT2A interaction in vitro. It measures the change in polarization of fluorescently labeled light emitted from a small, fluorescently tagged MLL-derived peptide. When the peptide is unbound, it tumbles rapidly in solution, depolarizing the light. When bound to the much larger menin protein, its tumbling slows, and the emitted light remains highly polarized. Inhibitors that disrupt this binding cause a decrease in polarization.[15][20]
- Methodology:
  - Reagents: Recombinant full-length human menin protein; a synthetic, fluorescein-labeled peptide derived from the MLL N-terminus (e.g., FLSN-MLL).[20][21]
  - Procedure: A constant concentration of menin and the fluorescent MLL peptide are incubated together in a microplate well, allowing them to bind and establish a high polarization signal.
  - Screening: Test compounds (potential inhibitors) are added to the wells.
  - Detection: The fluorescence polarization is measured using a microplate reader. A
    decrease in the polarization signal indicates that the test compound has displaced the
    fluorescent peptide from menin, inhibiting the interaction.[20]
  - Analysis: IC50 values are calculated to determine the potency of the inhibitors.

### **Cell Proliferation Assay (MTT or CCK-8)**

• Principle: This cellular assay assesses the antiproliferative activity of menin inhibitors on leukemia cell lines. It measures the metabolic activity of viable cells, which is proportional to



the cell number.

#### Methodology:

- Cell Culture: Leukemia cell lines with relevant genotypes (KMT2A-r, e.g., MV4-11, MOLM-13; or NPM1m) and control cell lines (wild-type) are seeded in 96-well plates.[15][20]
- Treatment: Cells are treated with a range of concentrations of the menin inhibitor for a set period (e.g., 72-96 hours).
- Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.
- Detection: The absorbance of the colored product is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.[20]
- Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to untreated controls, and IC50 values are determined.[15]

### Patient-Derived Xenograft (PDX) Models

- Principle: In vivo models are used to evaluate the anti-tumor efficacy and tolerability of menin inhibitors in a system that more closely mimics human disease.
- Methodology:
  - Engraftment: Immunocompromised mice (e.g., SCID or NSG mice) are implanted with primary leukemia cells from patients with KMT2A-r or NPM1m AML or with established cell lines (cell-derived xenograft).[1][15]
  - Treatment: Once tumors are established or leukemia is engrafted, mice are randomized into treatment and vehicle control groups. The menin inhibitor is administered, typically via oral gavage, at defined doses and schedules.[15]
  - Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[15] For disseminated leukemia models, disease burden is monitored by flow cytometry or bioluminescence imaging.



 Endpoint Analysis: At the end of the study, tumors or tissues are often collected for pharmacodynamic analysis (e.g., to confirm downregulation of target genes like HOXA9 and MEIS1). Survival is a key endpoint.



Click to download full resolution via product page

General workflow for menin inhibitor development.

### **Future Directions and Conclusion**

The clinical success of menin inhibitors as monotherapy in R/R acute leukemia has paved the way for future development. Key areas of focus include:

• Combination Therapies: Combining menin inhibitors with other standard-of-care agents (e.g., venetoclax, hypomethylating agents, FLT3 inhibitors, intensive chemotherapy) is a promising strategy to deepen responses, improve durability, and potentially prevent resistance.[1][13]



[22] Early data from combination trials show remarkably high response rates in the frontline setting.[23]

- Overcoming Resistance: Developing next-generation menin inhibitors that can overcome resistance mutations is a critical goal.[13] Some investigational agents, like **bleximenib**, have shown preclinical activity against MEN1 mutations that confer resistance to firstgeneration inhibitors.[13]
- Expanding Indications: Research is ongoing to identify other leukemia subtypes or solid tumors that may be dependent on the menin-KMT2A interaction and could benefit from this therapeutic approach.[1][24]

In conclusion, targeting the menin-KMT2A interaction is a paradigm-shifting approach in the treatment of genetically defined acute leukemias. Menin inhibitors have demonstrated profound anti-leukemic activity by reversing a core oncogenic transcriptional program.[3] As clinical development continues, these agents have the potential to become a cornerstone of therapy for patients with KMT2A-rearranged and NPM1-mutated leukemias, offering a much-needed targeted option for these high-risk diseases.[1][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ashpublications.org [ashpublications.org]
- 2. What is a Menin Inhibitor? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. FDA approves menin inhibitor for patients with acute leukemia with NPM1 mutation, backed by Dana-Farber science | Dana-Farber Cancer Institute [dana-farber.org]
- 11. ashpublications.org [ashpublications.org]
- 12. ajmc.com [ajmc.com]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Menin Inhibitor in KMT2A-Rearranged Relapsed or Refractory Acute Leukemia The ASCO Post [ascopost.com]
- 17. ascopubs.org [ascopubs.org]
- 18. MEN1 mutations mediate clinical resistance to menin inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 20. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Menin inhibitors in AML: combinations, resistance, and future directions | VJHemOnc [vjhemonc.com]
- 23. youtube.com [youtube.com]
- 24. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- To cite this document: BenchChem. [Menin as a Therapeutic Target in Acute Leukemia: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12404535#the-role-of-menin-as-a-therapeutic-target-in-acute-leukemia]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com